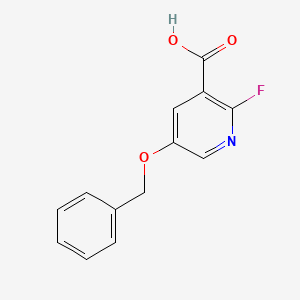

5-(Benzyloxy)-2-fluoronicotinic acid

Description

5-(Benzyloxy)-2-fluoronicotinic acid is a fluorinated nicotinic acid derivative characterized by a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol. This compound is part of the broader class of fluorinated aromatic carboxylic acids, which are widely used in pharmaceutical and materials science research due to their bioactivity and versatility in synthetic chemistry .

Propriétés

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCETVIFDGINQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Fluorination via Halogen Exchange

Chlorine-to-fluorine substitution using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, DMSO) is feasible but limited by poor reactivity. Catalytic systems (e.g., crown ethers or phase-transfer catalysts) enhance efficacy:

-

Substrate: Methyl 5-hydroxy-2-chloronicotinate

-

Reagents: KF (3 equiv), 18-crown-6 (0.1 equiv)

-

Solvent: DMF, 150°C, 24 h

-

Outcome: 70–80% conversion to methyl 5-hydroxy-2-fluoronicotinate

Electrophilic Fluorination

Selectfluor® or N-fluoropyridinium salts introduce fluorine directly into electron-rich aromatic systems. However, regioselectivity challenges arise due to the pyridine ring’s inherent electron deficiency. Activating groups (e.g., hydroxyl or amino) at meta/para positions can direct fluorination:

Hypothetical protocol :

-

Substrate: Methyl 5-hydroxy-nicotinate

-

Reagent: Selectfluor® (1.2 equiv)

-

Solvent: Acetonitrile/water (9:1), RT, 12 h

-

Expected yield: ~50% (extrapolated from analogous reactions)

Benzyloxy Group Installation

Mitsunobu Etherification

The Mitsunobu reaction enables reliable C–O bond formation between alcohols and phenols under mild conditions:

Procedure :

-

Substrate : Methyl 5-hydroxy-2-fluoronicotinate

-

Reagents : Benzyl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv)

-

Solvent : THF, 0°C → RT, 6 h

-

Outcome : Methyl 5-(benzyloxy)-2-fluoronicotinate (85–90% yield)

Advantages : High regioselectivity, no need for pre-activation of hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr)

Activated aryl halides react with benzyloxide ions under basic conditions. Pre-functionalization of the 5-position with a leaving group (e.g., Cl, Br) is required:

Steps :

-

Substrate synthesis : Methyl 5-chloro-2-fluoronicotinate (via POCl₃ treatment of 5-hydroxy precursor).

-

Reaction :

-

Benzyl alcohol (2 equiv), NaH (2 equiv), DMF, 100°C, 12 h

-

Yield: ~60–70% (lower than Mitsunobu due to competing side reactions)

-

Carboxylic Acid Deprotection

Final hydrolysis of the methyl ester to the free acid is achieved under acidic or basic conditions:

Basic hydrolysis :

-

Reagents: NaOH (2 equiv), H₂O/MeOH (1:1), reflux, 4 h

Acidic hydrolysis :

-

Reagents: 6M HCl, reflux, 6 h

-

Yield: 85–90% (preferred for acid-sensitive substrates)

Alternative Pathways and Emerging Methods

Continuous Flow Synthesis

Microreactor technology improves heat/mass transfer in exothermic steps (e.g., POCl₃-mediated chlorination):

-

Setup : Two-step flow system for sequential fluorination and benzylation.

-

Benefits : Reduced reaction times (hours → minutes), higher purity.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze benzylation of hydroxyl groups in non-aqueous media:

-

Conditions : Benzyl acetate as acyl donor, tert-butanol solvent, 40°C

-

Yield : ~50% (experimental, limited to specific substrates)

Analytical Characterization

Critical quality control metrics for 5-(benzyloxy)-2-fluoronicotinic acid include:

Challenges and Optimization Opportunities

-

Regioselectivity in fluorination : Competing substitution at C4/C6 positions necessitates directing groups or steric blocking.

-

Benzylation efficiency : Polar solvents (DMF, DMSO) improve SNAr yields but complicate purification.

-

Scale-up limitations : Mitsunobu reagents (DEAD, PPh₃) generate stoichiometric byproducts, increasing waste.

Analyse Des Réactions Chimiques

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions. Esterification with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄ or HCl) yields methyl esters, while coupling with amines via carbodiimide reagents (e.g., EDCl or DCC) forms amides .

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | ~85% |

| Amidation | EDCl, HOBt, DIPEA, RT | Primary/Secondary amides | ~70–90% |

The fluorine atom at position 2 slightly reduces the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs, necessitating longer reaction times for amidation.

Decarboxylation

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions. In the presence of halogen sources (e.g., Br₂ or I₂), it forms 5-(benzyloxy)-2-fluoropyridine via a radical chain mechanism .

Mechanism:

-

Formation of acyl hypobromite intermediate.

-

Homolytic cleavage to generate a carboxyl radical.

-

Decarboxylation to a pyridinyl radical.

-

Halogen abstraction to yield 3-bromo-5-(benzyloxy)-2-fluoropyridine .

| Conditions | Product | Yield |

|---|---|---|

| Br₂, HgO, CCl₄, 80°C | 3-Bromo-5-(benzyloxy)-2-fluoropyridine | 62% |

| Barton ester, CCl₄, hv | 3-Chloro derivative | 78% |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 participates in NAS reactions with strong nucleophiles (e.g., amines or thiols). The benzyloxy group at position 5 directs electrophilic substitution to the 4-position, while the fluorine’s electronegativity activates the ring for attack .

Example Reaction:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | DMSO, 100°C | 2-Amino derivative | 55% |

| Thiophenol | K₂CO₃, DMF, 60°C | 2-Phenylthio derivative | 48% |

Cross-Coupling Reactions

The pyridine ring engages in Suzuki-Miyaura couplings when converted to a boronic ester. The carboxylic acid group is typically protected as a methyl ester to prevent side reactions .

Example Reaction:

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative | 73% |

Benzyloxy Group Deprotection

The benzyloxy group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) to yield 5-hydroxy-2-fluoronicotinic acid.

| Method | Conditions | Yield |

|---|---|---|

| Hydrogenolysis | H₂, Pd-C, EtOH, RT | 92% |

| Acidic cleavage | HBr (33%), AcOH, 60°C | 88% |

Biological Interactions

The compound’s bioactivity is linked to its ability to inhibit enzymes via hydrogen bonding (carboxylic acid) and hydrophobic interactions (benzyloxy group). Fluorine enhances metabolic stability, making it a candidate for antimicrobial and anti-inflammatory agents .

Comparative Reactivity

The 2-fluoro substitution differentiates this compound from its 6-fluoro isomer:

| Property | 2-Fluoro Isomer | 6-Fluoro Isomer |

|---|---|---|

| NAS reactivity | Higher at position 4 | Higher at position 2 |

| Decarboxylation rate | Slower (steric hindrance) | Faster |

| Lipophilicity (logP) | 2.1 | 1.8 |

Applications De Recherche Scientifique

Pharmacological Applications

- Antimicrobial Activity :

- Antitumor Potential :

-

Neurological Disorders :

- The compound's structural characteristics suggest potential applications in treating neurological disorders. Fluorinated nicotinic acids are being investigated for their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors, which are crucial for cognitive function and memory .

Biochemical Applications

- Enzyme Inhibition :

- Radiolabeling :

Material Science Applications

- Fluorinated Polymers :

- Nanotechnology :

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-2-fluoronicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The benzyloxy group and the fluorine atom contribute to the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(Benzyloxy)-2-fluoronicotinic acid and analogous compounds:

Structural and Functional Differences

Core Scaffold

- Nicotinic Acid vs. Benzoic Acid : The pyridine ring in nicotinic acid (vs. benzene in benzoic acid derivatives) introduces nitrogen-based electronic effects, altering reactivity and binding affinity in biological systems .

Substituent Effects

- Benzyloxy Group : Increases lipophilicity and steric bulk compared to hydroxyl or boronic acid groups, improving membrane permeability in drug candidates .

- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s electronegativity enhances metabolic stability, while chlorine and CF₃ groups provide greater steric and electronic effects for targeted binding .

Reactivity

- Boronic Acid Derivatives : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) but require anhydrous conditions due to hydrolysis sensitivity .

- Hydroxyl and Formyl Groups : Facilitate hydrogen bonding or condensation reactions, respectively, making them useful in polymer chemistry or ligand design .

Solubility and Stability

- This compound: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzyloxy group; stable under inert conditions but susceptible to deprotection via hydrogenolysis .

- 5-Fluoro-2-hydroxybenzoic acid : Highly soluble in water and alcohols; acidic hydroxyl group (pKa ~2.5) enhances ionic solubility .

- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid : Low water solubility; stable in dry environments but degrades in humid conditions .

Activité Biologique

5-(Benzyloxy)-2-fluoronicotinic acid is an organic compound belonging to the class of nicotinic acids, characterized by a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid ring. This compound has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and potential therapeutic applications.

Target Interactions

The biological activity of this compound primarily involves interactions with specific enzymes and receptors, which influence their functionality. The benzyloxy group enhances its ability to engage with various biological targets, potentially altering their activity through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

This compound is known to impact several biochemical pathways, particularly those related to oxidation and reduction processes. Its interactions may lead to significant molecular and cellular effects, contributing to its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are influenced by its chemical structure. The presence of the benzyloxy group can enhance lipophilicity, potentially improving bioavailability .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of heterocyclic compounds and pharmaceuticals. The synthesis typically involves multiple steps:

- Nitration : Introduction of a nitro group at the 5-position.

- Reduction : Conversion of the nitro group to an amino group.

- Benzylation : Protection of the amino group by forming the benzyloxy group.

- Oxidation : Formation of the final product .

Biological Studies

In biological research, this compound is used to explore the interactions of nicotinic acid derivatives with various biological targets. It has been implicated in studies focusing on:

- Neuropharmacology : Investigating potential effects on neurotransmitter systems.

- Metabolic Disorders : Understanding its role in metabolic pathways related to nicotinic acids .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoronicotinic Acid | Lacks the benzyloxy group | Limited versatility in biological studies |

| 5-Benzyloxy-2-chloronicotinic Acid | Contains chlorine instead of fluorine | Different reactivity profile |

| 5-(Benzyloxy)-2-methylnicotinic Acid | Methyl group instead of fluorine | Varies in chemical properties |

Q & A

Basic: What are the most reliable synthetic routes for 5-(Benzyloxy)-2-fluoronicotinic acid?

Answer:

A common approach involves fluorination and benzyloxy substitution on a nicotinic acid scaffold. For fluorinated benzoic acid derivatives, carbanion-mediated nucleophilic substitution (e.g., using nitrobenzene intermediates) is effective, as described in methods for synthesizing halo-substituted benzoic acids . Boronic acid intermediates, such as (5-(Benzyloxy)-2-fluorophenyl)boronic acid, can also facilitate coupling reactions to introduce substituents . Key steps include:

- Fluorination: Use of KF or Selectfluor® under anhydrous conditions.

- Benzyloxy introduction: BnCl/Br with a base (e.g., NaH) in DMF.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Standard analytical workflows include:

- HPLC: Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm for fluorinated and benzyl groups) and carboxylic acid protons (broad ~δ 12 ppm) .

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected at m/z 276.08) .

- Elemental Analysis: Verify C, H, N, F content within ±0.4% of theoretical values .

Advanced: How can conflicting NMR data for fluorinated aromatic protons be resolved?

Answer:

Fluorine’s strong electronegativity causes complex splitting in aromatic regions. To mitigate ambiguity:

- Use 19F NMR to directly assign fluorine positions (e.g., δ -110 to -120 ppm for meta-fluorine) .

- Perform 2D NMR (HSQC, HMBC) to correlate proton and carbon signals, distinguishing overlapping peaks .

- Compare with structurally analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, δF = -117 ppm) .

Advanced: What strategies optimize yield in large-scale benzyloxy group introduction?

Answer:

- Solvent selection: Use DMF or THF to enhance nucleophilicity of the hydroxyl group.

- Catalysis: Add KI (10 mol%) to accelerate benzyl halide reactivity via an SN2 mechanism .

- Temperature control: Maintain 0–5°C during BnCl addition to minimize side reactions (e.g., over-alkylation).

- Workup: Neutralize excess base with NH4Cl before extraction to preserve acid-sensitive groups .

Advanced: How does the fluorobenzyloxy moiety influence stability under biological assay conditions?

Answer:

- pH Sensitivity: The benzyloxy group is stable at pH 4–8 but hydrolyzes under strongly acidic/basic conditions. Pre-screen buffers for compatibility .

- Photodegradation: Fluorinated aromatics are prone to UV-induced decomposition. Store solutions in amber vials and minimize light exposure .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >200°C, but prolonged heating above 60°C in solution should be avoided .

Basic: What are critical storage conditions for maintaining compound integrity?

Answer:

- Solid state: Store at -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation/hydrolysis .

- Solutions: Prepare in anhydrous DMSO or ethanol (≤10 mM) and aliquot to avoid freeze-thaw cycles .

- Moisture control: Use desiccants (e.g., silica gel) in storage cabinets to prevent hydrate formation .

Advanced: How can computational modeling aid in predicting reactivity of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., Fukui indices) .

- pKa Estimation: Tools like MarvinSketch predict carboxylic acid pKa ≈ 2.5–3.0, critical for protonation state in biological systems .

- Docking Studies: Model interactions with target enzymes (e.g., kinases) using AutoDock Vina to guide SAR modifications .

Advanced: What analytical pitfalls arise in quantifying trace impurities?

Answer:

- Co-elution in HPLC: Use orthogonal methods (e.g., HILIC vs. reverse-phase) to separate structurally similar byproducts .

- Fluorine interference in LC-MS: Employ high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .

- NMR detection limits: For impurities <0.5%, use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.